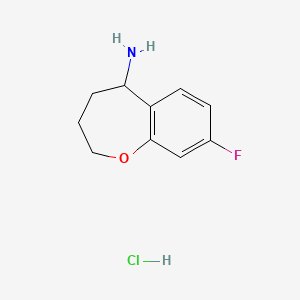

![molecular formula C16H16ClN3S B1377439 1-{[2-(ベンジルスルファニル)フェニル]メチル}-1H-1,2,4-トリアゾール塩酸塩 CAS No. 1432679-82-7](/img/structure/B1377439.png)

1-{[2-(ベンジルスルファニル)フェニル]メチル}-1H-1,2,4-トリアゾール塩酸塩

説明

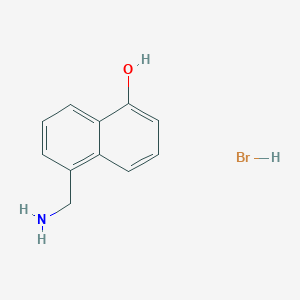

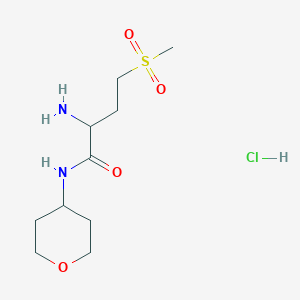

The compound “1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 1432679-82-7 . It has a molecular weight of 317.84 . The compound is part of the 1,2,4-triazole family, which has been found to act as an antioxidant and scavenge free radicals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various synthetic routes have been used over the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride consists of a 1,2,4-triazole ring attached to a benzylsulfanyl phenylmethyl group . The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms .Chemical Reactions Analysis

The 1,2,4-triazole ring is a versatile scaffold in organic synthesis and can undergo a variety of chemical reactions . The reactivity of the 1,2,4-triazole ring can be influenced by the presence of substituents such as the benzylsulfanyl phenylmethyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride include a molecular weight of 317.84 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

抗腫瘍活性

この化合物は、抗腫瘍活性において有望であることが示されています。 トリアゾール誘導体は、HepG2、A549、およびHeLaなどのさまざまな細胞株に対して著しい抗腫瘍活性を示すことが報告されています 。トリアゾール環の存在は、化合物の癌細胞の増殖を阻害する能力に貢献しています。

細胞毒性

抗腫瘍効果に加えて、トリアゾール化合物の細胞毒性は顕著です。 これらは、フロクスリジンなどの対照薬と比較して、特定の癌細胞株に対してより高い細胞毒性を示しました 。これは、癌細胞を特異的に標的として破壊するために使用できることを示唆しています。

抗酸化特性

トリアゾールは、癌予防に不可欠な抗酸化特性を持っていることが知られています。 それらは、フリーラジカルを減少または排除することができ、細胞を酸化損傷から保護し、癌の発症と進行を潜在的に阻害します .

化学合成

この化合物の構造におけるベンジルスルファニル基は、化学合成において貴重な中間体となります。 それは、医薬品や農薬など、さまざまな用途のために、より複雑な分子を作成するために使用できます .

生物学的プローブ

その特定の化学構造のために、この化合物は生物学的プローブとして使用できます。 それは、生物学的システム内のタンパク質相互作用や酵素活性を研究するのに役立ち、細胞プロセスに関する洞察を提供します .

創薬

この化合物の分子構造は、創薬にとって有益です。 そのトリアゾールコアは、医薬品化学における一般的なモチーフであり、その構造の修飾は、改善された有効性と安全性プロファイルを持つ新しい治療薬につながる可能性があります .

材料科学

材料科学では、このような化合物は、熱安定性または電気伝導率の向上などの独自の特性を持つ新しい材料を開発するために使用できます。 トリアゾール環は、特定の所望の特性を持つポリマーまたは複合材料の形成に貢献できます .

農業化学

最後に、トリアゾール誘導体は、農業化学において用途があります。 それらは、害虫の生物学的経路を破壊する能力のおかげで、さまざまな病気から作物を保護するために、殺虫剤または殺菌剤に配合できます .

作用機序

将来の方向性

The future directions of research into 1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride and similar compounds could involve further exploration of their synthesis, properties, and potential applications . Given the antioxidant properties of 1,2,4-triazoles , these compounds could be of interest in the development of new drugs or materials.

特性

IUPAC Name |

1-[(2-benzylsulfanylphenyl)methyl]-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S.ClH/c1-2-6-14(7-3-1)11-20-16-9-5-4-8-15(16)10-19-13-17-12-18-19;/h1-9,12-13H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPMAWUEYNOGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2CN3C=NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-82-7 | |

| Record name | 1H-1,2,4-Triazole, 1-[[2-[(phenylmethyl)thio]phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)

![5-Chloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1377359.png)

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)

![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)

![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)